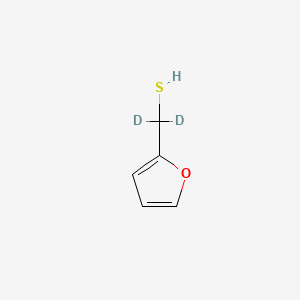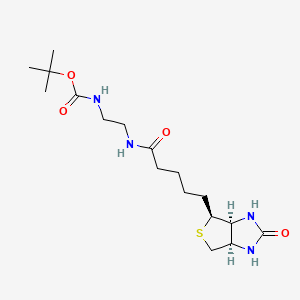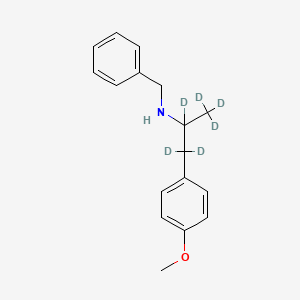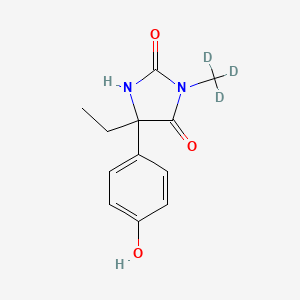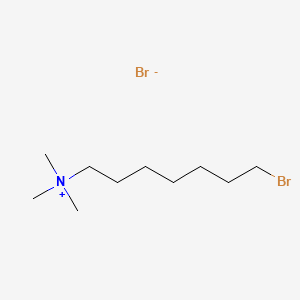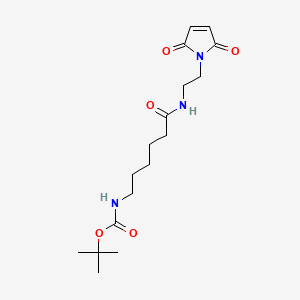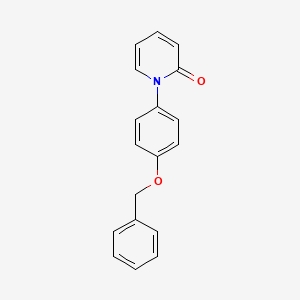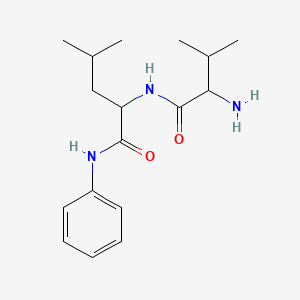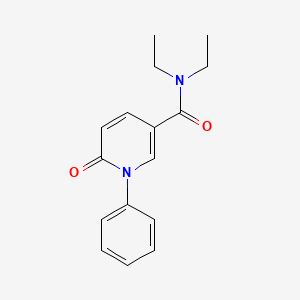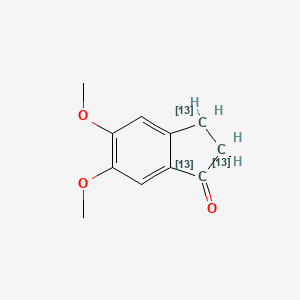
5,6-Dimethoxy-1-indanone-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxy-1-indanone-13C3 is a labeled compound used primarily in scientific research. . The compound is characterized by the presence of two methoxy groups attached to the indanone structure, and the incorporation of carbon-13 isotopes makes it useful for various analytical techniques.
Métodos De Preparación
The synthesis of 5,6-Dimethoxy-1-indanone-13C3 typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and Meldrum’s acid.
Reaction Conditions: The reaction involves the use of ethanol as a solvent, piperidine as a catalyst, and sodium triacetoxyborohydride as a reducing agent.
Procedure: The reactants are dissolved in ethanol, followed by the sequential addition of piperidine and acetic acid. Sodium triacetoxyborohydride is then added in portions, and the reaction mixture is stirred at room temperature.
Análisis De Reacciones Químicas
5,6-Dimethoxy-1-indanone-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include quinones, alcohols, and substituted indanones.
Aplicaciones Científicas De Investigación
5,6-Dimethoxy-1-indanone-13C3 has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It serves as a model compound for developing new therapeutic agents.
Industry: The compound is used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxy-1-indanone-13C3 involves its interaction with molecular targets such as enzymes. For example, it can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine. This action is beneficial in the treatment of Alzheimer’s disease, where increased acetylcholine levels can improve cognitive function .
Comparación Con Compuestos Similares
5,6-Dimethoxy-1-indanone-13C3 can be compared with other similar compounds such as:
5,6-Dimethoxy-1-indanone: The non-labeled version, which has similar chemical properties but lacks the carbon-13 isotopes.
Other Indanones: Compounds like 4,5,6-trimethoxyindanone, which have additional methoxy groups and different biological activities.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful for tracing and analytical studies in various research fields.
Propiedades
IUPAC Name |
5,6-dimethoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3/i3+1,4+1,9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQOBPGHZFGLC-KNQIATALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[13CH2][13CH2][13C]2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
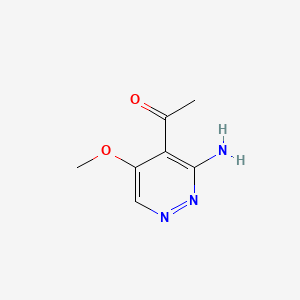
![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)
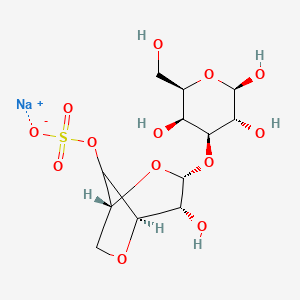
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
